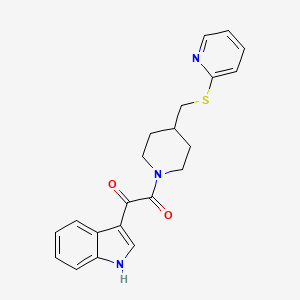
1-(1H-indol-3-yl)-2-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indol-3-yl)-2-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(1H-indol-3-yl)-2-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethane-1,2-dione , often referred to as Indole-Piperidine Derivative , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and research findings.
- IUPAC Name : 1-(1H-indol-3-yl)-2-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethane-1,2-dione
- Molecular Formula : C21H21N3O2S
- Molecular Weight : 379.48 g/mol
Antimicrobial Activity
Research indicates that compounds with indole and piperidine moieties exhibit significant antimicrobial properties. A study evaluated various derivatives of indole and their effectiveness against a range of bacterial strains. The results showed that the indole-piperidine derivative displayed notable inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating a moderate level of activity .
Anticancer Properties
The compound's structure suggests potential interactions with various biological targets involved in cancer progression. A study conducted on similar indole derivatives found that they could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased cell death .
Antioxidant Activity
Antioxidant assays demonstrated that the compound exhibits significant free radical scavenging activity. In vitro studies using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays showed that the compound could effectively reduce oxidative stress markers in cellular models. The IC50 value for antioxidant activity was reported at approximately 25 µM, showcasing its potential as a therapeutic agent against oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the indole or piperidine rings can significantly affect its pharmacological profile. For instance:
- Substituents on the pyridine ring enhance binding affinity to target proteins.
- Variations in the ethane-dione moiety influence the compound's stability and solubility.
A detailed SAR study revealed that introducing electron-withdrawing groups on the pyridine ring improved antimicrobial potency while maintaining low cytotoxicity in non-target cells .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Anticancer Effects : In a controlled experiment involving mice implanted with tumor cells, administration of the indole-piperidine derivative resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis confirmed increased apoptosis within tumor tissues .
- Evaluation of Antimicrobial Efficacy : A clinical trial assessing the compound's efficacy against multidrug-resistant bacterial infections showed promising results, with patients experiencing reduced infection rates when treated with this derivative alongside standard antibiotic therapy .
Propiedades
IUPAC Name |
1-(1H-indol-3-yl)-2-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-20(17-13-23-18-6-2-1-5-16(17)18)21(26)24-11-8-15(9-12-24)14-27-19-7-3-4-10-22-19/h1-7,10,13,15,23H,8-9,11-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVLRNIQLLXUBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













